methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with methyl 1H-pyrrole-3-carboxylate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 1-Methyl-1H-pyrazol-5-yl)methanamine
- 1-Methyl-1H-pyrazol-5-yl)boronic acid
Uniqueness
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct chemical properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 1-(2-methylpyrazol-3-yl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(3-5-11-12)13-6-4-8(7-13)10(14)15-2/h3-7H,1-2H3 |
InChI Key |
JKWIRPOHHYSRIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)N2C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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